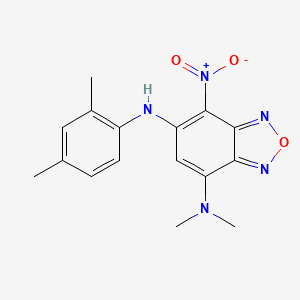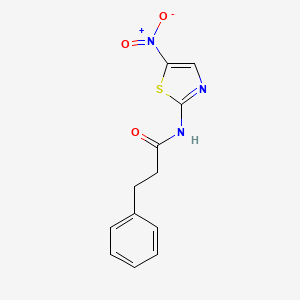
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide
Overview
Description
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide, also known as MTDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of thiadiazole derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with proteins involved in the NF-κB pathway, which plays a key role in the regulation of inflammation and cell survival. It has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of tumor growth. Additionally, this compound has been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or animals. Additionally, this compound has been shown to have a broad range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for research on 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more widely available for research purposes. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for more in-depth studies of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory disorders and cancer.
Scientific Research Applications
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide has been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
properties
IUPAC Name |
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-4-5-6(2)8(13)10-9-12-11-7(3)14-9/h6H,4-5H2,1-3H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJDYRVXXRPPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=NN=C(S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3954219.png)

![10-(2,3-dimethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3954234.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chloro-5-iodobenzamide](/img/structure/B3954238.png)
![1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B3954242.png)
![5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3954243.png)
![N-[4-(aminosulfonyl)benzyl]-2-methylpentanamide](/img/structure/B3954248.png)


![5-benzyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3954275.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3954301.png)
